![molecular formula C13H9BrO3 B5605767 3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid](/img/structure/B5605767.png)
3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid
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Overview
Description
3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid is an organic compound with the molecular formula C13H9BrO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromophenyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furan derivatives
Scientific Research Applications
3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Bromophenyl)furan-2-yl)acrylic acid
- 3-(5-(4-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid
Uniqueness
3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid is unique due to its specific bromophenyl substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Biological Activity
3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid is a synthetic organic compound notable for its unique structure, which combines a furan ring, an acrylic acid moiety, and a bromophenyl substituent. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.
- Empirical Formula: C13H9BrO3
- Molecular Weight: Approximately 293.11 g/mol
- Structure: The compound features a furan ring, an acrylic acid group, and a brominated phenyl group, contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances its binding affinity due to the electron-withdrawing nature of bromine, which can influence the compound's reactivity and interactions with biological molecules .
Antibacterial Activity
Research indicates that derivatives of furan-containing compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that certain furan derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) as low as 64 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 64 |
Derivative A | Staphylococcus aureus | 32 |
Derivative B | Proteus vulgaris | 128 |
Anticancer Activity
The anticancer potential of furan derivatives has also been explored. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular pathways .
Case Studies
-
Case Study on Antibacterial Efficacy
A study conducted on a series of furan derivatives demonstrated that modifications in the phenyl substituent significantly affected antibacterial activity. The presence of electron-withdrawing groups like bromine enhanced the efficacy against gram-negative bacteria compared to their non-brominated counterparts . -
Case Study on Anticancer Properties
In vitro studies on furan-based compounds showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds induced apoptosis through mitochondrial pathways, suggesting their potential as therapeutic agents in oncology .
Synthesis and Research Applications
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring: Using furan derivatives.
- Bromination: Introducing the bromophenyl group under controlled conditions.
- Acrylic Acid Moiety Addition: Employing specific reagents to attach the acrylic acid component.
This compound serves as a valuable building block in organic synthesis and has applications in developing new materials with tailored properties for pharmaceuticals and industrial uses.
Properties
IUPAC Name |
(E)-3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCBRTBMTOOITC-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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